molecular formula C14H20ClNO3S B12180174 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine

Cat. No.: B12180174
M. Wt: 317.8 g/mol
InChI Key: TWKHJWMYKGPWPU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a 4-chloro-3-ethoxybenzenesulfonyl group and a methyl group

Preparation Methods

The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine typically involves multiple steps, starting with the preparation of the 4-chloro-3-ethoxybenzenesulfonyl chloride intermediate. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid and piperidine derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.

Scientific Research Applications

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can also interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-methylpiperidine can be compared with similar compounds such as:

    1-(4-Chlorobenzenesulfonyl)-3-methylpiperidine: Lacks the ethoxy group, which may affect its reactivity and binding properties.

    1-(4-Chloro-3-methoxybenzenesulfonyl)-3-methylpiperidine: The methoxy group can influence the compound’s electronic properties and reactivity.

    1-(4-Chloro-3-ethoxybenzenesulfonyl)-3-ethylpiperidine: The ethyl group instead of the methyl group can alter the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20ClNO3S

Molecular Weight

317.8 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C14H20ClNO3S/c1-3-19-14-9-12(6-7-13(14)15)20(17,18)16-8-4-5-11(2)10-16/h6-7,9,11H,3-5,8,10H2,1-2H3

InChI Key

TWKHJWMYKGPWPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)Cl

Origin of Product

United States

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